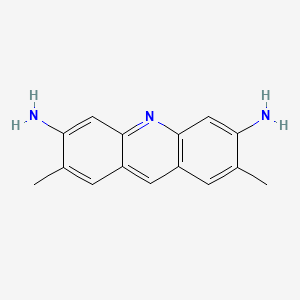

2,7-Dimethylacridine-3,6-diamine

Description

Contextualization within the Acridine (B1665455) Compound Class

Acridine is a planar, nitrogen-containing heterocyclic compound structurally related to anthracene. wikipedia.org This planarity is a critical feature, as it allows acridine derivatives to intercalate, or insert themselves, between the base pairs of DNA. researchgate.netoup.com This interaction can disrupt cellular processes like DNA replication and transcription, forming the basis of their wide-ranging biological activities. researchgate.net

The acridine nucleus is considered a "privileged pharmacophore" in medicinal chemistry, meaning its structure is a recurring motif in various biologically active compounds. nih.gov Derivatives are synthesized through several methods, including the Bernthsen acridine synthesis, which allows for specific substitution patterns to optimize biological or chemical properties. researchgate.net Beyond medicine, the extended conjugated system of the acridine ring gives rise to fluorescent properties, leading to their use as dyes and stains, such as acridine orange, which is used in cell cycle determination. wikipedia.orgsioc-journal.cn

Historical Perspectives on Acridine Derivative Research Contributions

The history of acridine research dates back to 1870, when Carl Gräbe and Heinrich Caro first isolated the parent compound from coal tar. wikipedia.orgmdpi.com The therapeutic potential of acridines was recognized in 1912 by Paul Ehrlich and L. Benda, who discovered their antimicrobial properties, leading to their first clinical use in 1917. oup.comptfarm.pl

During World War II, aminoacridines gained prominence as vital antibacterial and antimalarial drugs. oup.comptfarm.pl Mepacrine, an acridine-based medication, was widely used to combat malaria when quinine (B1679958) supplies were scarce. mdpi.comptfarm.pl The fundamental structure-activity relationships for these compounds were later established by the Australian chemist Adrien Albert, who demonstrated that their antibacterial efficacy depended on their ability to become positively charged (cationic ionization) and maintain a planar molecular surface. ptfarm.plresearchgate.net

The discovery and proliferation of antibiotics like penicillin and sulfonamides in the mid-20th century temporarily overshadowed the use of acridines in antisepsis. oup.commdpi.com However, research continued, and in the 1970s, the development of the acridine derivative amsacrine (B1665488) as the first synthetic DNA intercalating agent for cancer treatment marked a major milestone, cementing the role of the acridine scaffold in modern drug discovery. nih.gov

Current Research Trajectories and Academic Significance

Contemporary research on acridine derivatives is vibrant and multifaceted, driven by their versatile chemical nature and broad spectrum of biological activities. researchgate.netmdpi.com A significant area of focus remains in oncology, where scientists are designing novel derivatives with improved cytotoxicity and greater selectivity against various cancer types. researchgate.netmdpi.com

There is also a renewed interest in the antimicrobial properties of acridines, particularly in response to the global challenge of drug-resistant bacteria. oup.com Researchers are exploring new molecular designs to overcome resistance mechanisms. The unique ability of the acridine structure to interact with nucleic acids makes it a valuable tool in developing antiviral, antiparasitic, and anti-inflammatory agents. mdpi.commdpi.com

Beyond medicine, the strong fluorescence of many acridine derivatives is being harnessed for new applications. nih.govsioc-journal.cn They are being developed as sensitive fluorescent probes for imaging and monitoring biochemical processes. nih.gov Furthermore, their potential as organic semiconductor materials is an emerging field of investigation. sioc-journal.cn Modern synthetic chemistry techniques, such as microwave-assisted and one-pot syntheses, are accelerating the discovery of new acridine compounds, expanding the chemical library for screening and application in diverse scientific fields. sioc-journal.cn

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethylacridine-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-8-3-10-5-11-4-9(2)13(17)7-15(11)18-14(10)6-12(8)16/h3-7H,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHJYCKSBMCGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C=C(C(=C3)C)N)N=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

135-49-9 (mono-hydrochloride) | |

| Record name | Acridine Yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9059046 | |

| Record name | 3,6-Acridinediamine, 2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-26-2 | |

| Record name | 3,6-Diamino-2,7-dimethylacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridine Yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Acridinediamine, 2,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Acridinediamine, 2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dimethylacridine-3,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,7 Dimethylacridine 3,6 Diamine

Established Synthetic Pathways to 2,7-Dimethylacridine-3,6-diamine

The synthesis of the this compound core can be achieved through several established methods, primarily involving the construction of the acridine (B1665455) ring system from appropriate precursors.

Precursor-Based Synthesis Approaches

A common and illustrative method for the synthesis of acridine dyes, including this compound, involves the condensation of 1,3-diaminobenzene derivatives. wikipedia.org One of the key precursors for this synthesis is 2,4-diaminotoluene (B122806). The reaction of 2,4-diaminotoluene with an aldehyde, such as acetaldehyde, leads to the formation of the acridine scaffold. wikipedia.org

Another classical approach to the acridine nucleus is the Bernthsen acridine synthesis . This method involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures. ptfarm.plnih.gov While this is a general method for acridines, its application to specifically synthesize this compound would likely involve the use of a symmetrically substituted diarylamine derived from m-toluidine. The reaction of diphenylamine (B1679370) with formic acid, for instance, yields the parent acridine ring. wikipedia.org

The Ullmann condensation represents another versatile method for the formation of C-N bonds and can be adapted for the synthesis of the acridine framework. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine. wikipedia.org The synthesis of N-phenylanthranilic acids, which can then be cyclized to form acridones, is a common application of the Ullmann condensation in acridine chemistry. pharmaguideline.com Subsequent reduction and functionalization would be necessary to arrive at the target diamine.

| Synthetic Method | Precursors | Reagents/Conditions | Product | Reference(s) |

| Condensation | 2,4-Diaminotoluene, Acetaldehyde | Heat | This compound | wikipedia.org |

| Bernthsen Synthesis | Di-m-tolylamine, Formic acid (hypothetical) | Zinc chloride, High temperature | 2,7-Dimethylacridine (B12920338) | ptfarm.plnih.gov |

| Ullmann Condensation | o-Chlorobenzoic acid, m-Toluidine | Copper catalyst, Base | N-(m-tolyl)anthranilic acid | wikipedia.orgpharmaguideline.com |

Methylation Strategies at C-2 and C-7 Positions

The introduction of methyl groups at the C-2 and C-7 positions of the acridine core is a key step in the synthesis of this compound. Electrophilic substitution reactions on the acridine ring often lead to di-substitution at the 2- and 7-positions. ptfarm.plpharmaguideline.com Therefore, a plausible strategy would involve the methylation of a pre-formed 3,6-diaminoacridine (proflavine) or a precursor that can be later converted to the diamine.

Alternatively, the synthesis can start from precursors already containing the methyl groups. For instance, using 2,4-diaminotoluene as a starting material directly incorporates the methyl groups into the final acridine structure at the desired positions. wikipedia.orgorgsyn.org

| Strategy | Substrate | Reagents/Conditions | Product | Reference(s) |

| Direct Synthesis | 2,4-Diaminotoluene | Acetaldehyde, Heat | This compound | wikipedia.org |

| Electrophilic Methylation (Hypothetical) | 3,6-Diaminoacridine (Proflavine) | Methylating agent (e.g., CH₃I), Lewis acid | This compound | ptfarm.pl |

Amination Reactions at C-3 and C-6 Positions

The introduction of amino groups at the C-3 and C-6 positions is crucial for the identity of this compound. One common method to achieve this is through the reduction of corresponding nitro groups. The nitration of 2,7-dimethylacridine would be expected to yield 2,7-dimethyl-3,6-dinitroacridine, which can then be reduced to the target diamine using standard reducing agents like tin and hydrochloric acid or catalytic hydrogenation. orgsyn.org

Another approach involves starting with precursors that already contain the amino functionalities. As mentioned earlier, the condensation of 2,4-diaminotoluene directly yields a diaminoacridine derivative. wikipedia.org

| Strategy | Substrate | Reagents/Conditions | Product | Reference(s) |

| Reduction of Nitro Groups | 2,7-Dimethyl-3,6-dinitroacridine | Sn/HCl or H₂/Pd-C | This compound | orgsyn.org |

| Direct Synthesis from Amino Precursors | 2,4-Diaminotoluene | Acetaldehyde, Heat | This compound | wikipedia.org |

Functionalization and Derivatization Reactions of this compound

The presence of two primary amino groups on the acridine scaffold makes this compound a versatile building block for the synthesis of a variety of derivatives.

Nucleophilic Substitution Reactions of Amino Moieties for Derivative Formation

The amino groups at the C-3 and C-6 positions can undergo various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Acylation: The amino groups can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. This reaction can be controlled to achieve mono- or di-acylation depending on the stoichiometry of the reagents.

Diazotization and Sandmeyer-type Reactions: The primary amino groups can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. youtube.commasterorganicchemistry.com These diazonium salts are versatile intermediates that can be subsequently transformed into a variety of functional groups through Sandmeyer or related reactions. For example, treatment with copper(I) halides can introduce chloro, bromo, or cyano groups. youtube.com Heating the diazonium salt in water can lead to the corresponding diol.

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Acylation | Acid chloride (e.g., Acetyl chloride) | Di-amide derivative | General knowledge |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Di-diazonium salt | youtube.commasterorganicchemistry.com |

| Sandmeyer Reaction | Diazonium salt, CuCl/CuBr/CuCN | Di-chloro/Di-bromo/Di-cyano derivative | youtube.com |

| Hydrolysis of Diazonium Salt | Diazonium salt, H₂O, Heat | Di-hydroxy derivative | youtube.com |

Condensation Reactions for Schiff Base Synthesis

The primary amino groups of this compound readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). organic-chemistry.orgnih.gov These reactions are typically carried out by refluxing the diamine with two equivalents of the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. unsri.ac.idcore.ac.uk The resulting bis-Schiff bases are often colored and fluorescent compounds with potential applications in various fields. A wide variety of aromatic and aliphatic aldehydes can be used, leading to a diverse library of Schiff base derivatives. iosrjournals.orgnih.gov

| Aldehyde | Reaction Conditions | Product | Reference(s) |

| Benzaldehyde | Ethanol (B145695), Reflux | N,N'-bis(benzylidene)-2,7-dimethylacridine-3,6-diamine | nih.govunsri.ac.id |

| Salicylaldehyde | Ethanol, Reflux | N,N'-bis(2-hydroxybenzylidene)-2,7-dimethylacridine-3,6-diamine | core.ac.uk |

| 4-Methoxybenzaldehyde | Ethanol, Reflux | N,N'-bis(4-methoxybenzylidene)-2,7-dimethylacridine-3,6-diamine | iosrjournals.org |

| 4-Nitrobenzaldehyde | Ethanol, Reflux | N,N'-bis(4-nitrobenzylidene)-2,7-dimethylacridine-3,6-diamine | nih.gov |

Polymerization for Polyimide and Copolyimide Synthesis

The synthesis of polyimides from diamines and dianhydrides is a well-established method for producing high-performance materials with exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.netvt.edunasa.govvt.edu While specific literature detailing the polymerization of this compound is not extensively available, the synthesis would be expected to follow the general and well-documented methodologies for aromatic polyimides. These methods primarily include a two-step process involving the formation of a poly(amic acid) precursor, followed by cyclization, or a one-step high-temperature solution polymerization. vt.edu

The most common approach is the two-step method . vt.edu This process begins with the reaction of the diamine, in this case, this compound, with a stoichiometric amount of an aromatic dianhydride in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) at ambient temperatures. This initial step results in the formation of a soluble poly(amic acid) intermediate. The subsequent step involves the cyclization of the poly(amic acid) to the final polyimide. This can be achieved either by thermal treatment at elevated temperatures or by chemical imidization at room temperature using a dehydrating agent like acetic anhydride (B1165640) with a catalyst such as pyridine. nih.gov

Alternatively, the one-step high-temperature solution polymerization method can be employed for polyimides that are soluble in organic solvents at the polymerization temperature. This technique involves heating a stoichiometric mixture of the diamine and dianhydride in a high-boiling solvent, such as m-cresol, to temperatures between 180°C and 220°C. The water generated during the imidization is continuously removed, often as an azeotrope, to drive the reaction to completion. vt.edu

The properties of the resulting polyimides are highly dependent on the choice of the dianhydride comonomer. Aromatic dianhydrides such as Pyromellitic dianhydride (PMDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), and 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) are commonly used to impart specific characteristics to the polymer. For instance, the incorporation of fluorine-containing dianhydrides like 6FDA is known to enhance the solubility and optical transparency of the resulting polyimides. nih.gov

The synthesis of copolyimides involves the use of two or more different diamines or dianhydrides. By incorporating this compound with other aromatic diamines, the properties of the resulting copolymer can be tailored. This approach allows for fine-tuning of characteristics such as solubility, thermal properties, and processability.

Table 1: Potential Dianhydrides for Polyimide Synthesis with this compound

| Dianhydride Name | Abbreviation | Potential Influence on Polymer Properties |

| Pyromellitic dianhydride | PMDA | High thermal stability, rigidity |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | 6FDA | Enhanced solubility, optical transparency, lower dielectric constant |

| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride | BTDA | Good thermal properties, improved processability |

| 4,4'-Oxydiphthalic anhydride | ODPA | Increased flexibility, good solubility |

Table 2: Expected Properties of Polyimides Derived from this compound (Based on Analogous Systems)

| Property | Expected Range/Value |

| Glass Transition Temperature (Tg) | > 250 °C |

| Tensile Strength | 80 - 150 MPa |

| Tensile Modulus | 2 - 5 GPa |

| Decomposition Temperature (5% weight loss) | > 450 °C |

| Solubility | Likely soluble in polar aprotic solvents (e.g., NMP, DMAc) |

Design and Synthesis of Advanced Acridine-Based Architectures

The rigid and planar structure of the acridine nucleus makes this compound an attractive building block for the construction of more complex, advanced architectures such as macrocycles and star-shaped polymers. While specific examples utilizing this particular diamine are not prevalent in the reviewed literature, established synthetic strategies for related compounds can be extrapolated.

Acridine-Containing Macrocycles: The synthesis of macrocycles often involves the condensation reaction between diamines and dialdehydes or other suitable difunctional monomers under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The reaction of this compound with various aromatic dialdehydes could potentially lead to the formation of novel macrocyclic structures. The geometry of the dialdehyde (B1249045) would play a crucial role in determining the size and shape of the resulting macrocycle. For instance, the condensation of chiral diamines with aromatic dialdehydes has been shown to yield a variety of macrocyclic Schiff bases, including [2+2], [3+3], and larger condensation products.

Star-Shaped Polymers: Star-shaped polymers consist of multiple polymer arms radiating from a central core. This compound could potentially be modified to act as a core-initiating molecule. For example, the amino groups could be functionalized to introduce polymerization initiation sites. Subsequent polymerization of monomers from these sites would lead to the formation of a star-shaped polymer with an acridine core. The "core-first" approach is a common method for synthesizing such architectures.

The synthesis of acridine-triazole and acridine-thiadiazole derivatives has been reported, demonstrating the versatility of the acridine scaffold in creating complex heterocyclic systems through multi-step synthetic routes. nih.gov These approaches often involve the modification of the acridine core to introduce reactive functionalities that can then be used to build more elaborate structures. nih.govnih.gov

Spectroscopic and Advanced Analytical Characterization of 2,7 Dimethylacridine 3,6 Diamine and Its Derivatives

Vibrational Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2,7-Dimethylacridine-3,6-diamine, typically recorded using a KBr pellet, reveals characteristic absorption bands corresponding to its various functional groups. The primary amino (-NH₂) groups are expected to show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the acridine (B1665455) ring system would appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching from the methyl groups is anticipated in the 2850-2960 cm⁻¹ range.

Furthermore, the C=C and C=N stretching vibrations of the heterocyclic acridine ring are expected to produce a series of bands in the 1400-1650 cm⁻¹ region. The N-H bending vibrations of the amino groups would also be present in this region, typically around 1600 cm⁻¹. Bending vibrations for the methyl groups and aromatic C-H bonds would be observed in the lower frequency "fingerprint" region of the spectrum, providing a complex and unique pattern for the molecule.

While specific, publicly available FT-IR spectra for this compound are limited, analysis of related diaminoacridine derivatives supports these expected vibrational modes. For instance, studies on similar aromatic diamines show the characteristic N-H and aromatic C-H stretches, which are fundamental for confirming the presence of these key functional groups.

| Functional Group | Expected Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** |

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 2960 |

| C=C / C=N (Acridine Ring) | Stretch | 1400 - 1650 |

| Amino (-NH₂) | Bend | ~1600 |

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. The Raman spectrum of this compound is expected to be dominated by the vibrations of the aromatic acridine core due to its high polarizability. The symmetric stretching vibrations of the C=C bonds in the aromatic rings typically give rise to strong Raman bands.

Due to the molecule's fluorescence, obtaining a high-quality Raman spectrum can be challenging. However, using a laser excitation wavelength that does not overlap with the absorption band of the molecule can mitigate this issue. The Raman spectrum would be particularly useful for studying the skeletal vibrations of the acridine ring system and the C-C stretching of the methyl groups. Research on the Raman spectroscopy of yellow synthetic organic pigments has demonstrated its utility in identifying pigments in complex matrices, a technique that could be applied to Acridine Yellow. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and chemical environment of the nuclei within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed structural information.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The protons of the two methyl groups at the 2 and 7 positions are expected to appear as a sharp singlet in the upfield region, typically around 2.0-2.5 ppm. The protons of the two primary amino groups at the 3 and 6 positions would also likely appear as a singlet, with a chemical shift that can be influenced by solvent and concentration, but generally expected in the range of 4.0-6.0 ppm.

The aromatic protons on the acridine ring system would resonate in the downfield region, typically between 7.0 and 8.5 ppm. Due to the substitution pattern, these protons would show specific splitting patterns (doublets and singlets) that can be used to confirm their positions on the ring. While specific ¹H NMR data for this compound is not widely published, data for the parent acridine molecule shows aromatic protons in the range of 7.4 to 8.7 ppm. chemicalbook.com

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Methyl (-CH₃) | 2.0 - 2.5 | Singlet |

| Amino (-NH₂) | 4.0 - 6.0 | Singlet (broad) |

| Aromatic (Acridine Ring) | 7.0 - 8.5 | Doublets, Singlets |

Carbon Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, due to its symmetry, a smaller number of signals than the total number of carbon atoms (15) would be expected. The carbon atoms of the two methyl groups would give a signal in the upfield region, around 15-25 ppm.

The carbon atoms of the acridine ring would resonate in the aromatic region, from approximately 110 to 150 ppm. The carbons attached to the amino groups (C3 and C6) and the methyl groups (C2 and C7) would have distinct chemical shifts influenced by these substituents. The quaternary carbons of the acridine ring would also be identifiable. While specific ¹³C NMR data is scarce, studies on related acridine derivatives show aromatic carbon signals in the expected downfield region. researchgate.net

| Carbon Type | Expected Chemical Shift (ppm) |

| Methyl (-CH₃) | 15 - 25 |

| Aromatic C-H (Acridine Ring) | 110 - 135 |

| Aromatic C-N / C-C (Acridine Ring) | 135 - 150 |

Electronic Absorption and Emission Spectroscopy

This compound, as Acridine Yellow, is a fluorescent dye, and its electronic absorption and emission properties are of significant interest.

In ethanol (B145695), Acridine Yellow exhibits a maximum absorption wavelength (λ_max) at approximately 461 nm. aatbio.com Another source reports a maximum absorption at 470 nm. nih.govmfa.org The molar extinction coefficient at 460.8 nm has been reported to be 39,400 cm⁻¹/M. omlc.org

Upon excitation, it fluoresces with a strong bluish-green light. The emission maximum (λ_em) in ethanol is around 493 nm. aatbio.com Other studies have reported an emission maximum at 550 nm when excited at 470 nm. nih.govmfa.org The fluorescence quantum yield in ethanol has been determined to be 0.47. omlc.org These photophysical properties are influenced by the solvent environment. acs.org The interaction of Acridine Yellow with biomolecules, such as adenosine (B11128) triphosphate, can lead to significant changes in its spectral characteristics, including an enhancement of resonance light scattering. nih.gov

| Parameter | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λ_max) | ~461 nm | Ethanol | aatbio.com |

| Absorption Maximum (λ_max) | 470 nm | - | nih.govmfa.org |

| Molar Extinction Coefficient | 39,400 cm⁻¹/M | at 460.8 nm in Ethanol | omlc.org |

| Emission Maximum (λ_em) | ~493 nm | Ethanol | aatbio.com |

| Emission Maximum (λ_em) | 550 nm | Excitation at 470 nm | nih.govmfa.org |

| Fluorescence Quantum Yield (Φ_F) | 0.47 | Ethanol | omlc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For this compound, UV-Vis spectra provide valuable information about its chromophoric system. In ethanol, Acridine Yellow exhibits a characteristic absorption profile. omlc.orgphotochemcad.com The primary absorption peak is observed in the visible region, which is responsible for its yellow color.

Studies have reported the maximum absorption wavelength (λmax) for Acridine Yellow in ethanol to be around 460.8 nm, with a molar extinction coefficient (ε) of 39,400 cm⁻¹/M at this wavelength. omlc.org Another source reports a maximum absorption at 264 nm with a molar extinction coefficient of 51,100 cm⁻¹/M in ethanol. photochemcad.com Some commercial samples of Acridine Yellow have also been characterized by UV-Vis spectroscopy, confirming its utility in sample identification and purity assessment. sigmaaldrich.comnih.gov The absorption spectrum of Acridine Yellow is influenced by the solvent environment and the protonation state of the amino groups.

Table 1: UV-Vis Absorption Data for this compound (Acridine Yellow)

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

| Ethanol | 460.8 | 39,400 | omlc.org |

| Ethanol | 264 | 51,100 | photochemcad.com |

| Ethanol | 470 | Not Reported | mfa.org |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method for investigating the excited state properties of molecules like this compound, which is known for its fluorescent properties. wikipedia.org

Steady-State Fluorescence Emission Characteristics

In dilute solutions, this compound exhibits strong fluorescence. When dissolved in ethanol and excited at 420 nm, it displays a broad emission spectrum with a maximum (λem) around 493 nm, resulting in a bluish-green fluorescence. omlc.orgaatbio.com Other reports indicate a maximum emission wavelength of 550 nm with an excitation wavelength of 470 nm. mfa.org The fluorescence spectra of 3,6-diaminoacridine derivatives are known to be sensitive to the local environment, including solvent polarity and the presence of quenchers. For instance, the fluorescence of 3,6-diaminoacridines can be quenched by guanosine (B1672433) monophosphate (GMP). nih.gov

Table 2: Steady-State Fluorescence Data for this compound (Acridine Yellow)

| Solvent | Excitation Wavelength (nm) | Emission Maximum (λem) (nm) | Reference |

| Ethanol | 420 | ~493 | omlc.orgaatbio.com |

| Not Specified | 470 | 550 | mfa.org |

Time-Resolved Fluorescence Spectroscopy and Lifetime Measurements

Time-resolved fluorescence spectroscopy provides insights into the decay kinetics of the excited state. For free 3,6-diaminoacridine dyes in solution, the fluorescence decay typically follows a single-exponential decay law. nih.gov However, when interacting with other molecules, such as DNA, the decay can become more complex, often described by a multi-exponential decay. nih.gov

A detailed study on the time- and wavelength-resolved delayed-fluorescence of Acridine Yellow in a rigid saccharide glass revealed non-exponential decay at all temperatures, suggesting the presence of at least two discrete populations of excited states. acs.orginstras.com This phenomenon is attributed to the heterogeneity of the local environment around the dye molecules. At room temperature, a yellow-green delayed fluorescence is the primary decay pathway, while at lower temperatures, an orange phosphorescence becomes dominant. acs.org

Luminescence Quantum Yield Determination

The luminescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. For this compound (Acridine Yellow) in ethanol, the fluorescence quantum yield has been determined to be 0.47. omlc.orgphotochemcad.com In a rigid saccharide matrix, a quantum yield of 0.55 ± 0.02 has been reported for Acridine Yellow in methanol, which was used as a standard. acs.org The quantum yield of 3,6-diaminoacridine derivatives is known to be influenced by factors such as solvent, temperature, and binding to other molecules. For example, the fluorescence quantum yields of these dyes decrease with an increasing guanine-cytosine (GC) content when bound to DNA. nih.gov

Aggregation-Induced Emission (AIE) and Enhancement (AIEE) Phenomena

Aggregation-induced emission (AIE) and aggregation-induced emission enhancement (AIEE) are photophysical phenomena where non- or weakly-emissive molecules become highly luminescent upon aggregation. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. While direct studies on the AIE or AIEE properties of this compound are not prevalent in the reviewed literature, research on related acridine derivatives suggests the potential for such behavior. The core principle of AIE often involves the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. Commercial samples of Acridine Yellow (this compound) have been analyzed using mass spectrometry to confirm their identity and purity. sigmaaldrich.comnih.gov The molecular weight of this compound is 237.306 g/mol , corresponding to the molecular formula C₁₅H₁₅N₃. matrix-fine-chemicals.comguidechem.com Mass spectrometry can also be used to identify related impurities, as demonstrated in a study that distinguished true Acridine Yellow from a compound with an additional methyl group. nih.gov

Advanced Microscopic Characterization

Microscopy techniques are fundamental in visualizing the morphology and structure of materials at the micro- and nanoscale. For this compound derivatives, particularly when incorporated into nanoparticles or thin films, these methods reveal key physical characteristics.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image and measure properties of a surface at the nanoscale. It is particularly valuable for characterizing the topography of nanoparticles and films incorporating acridine derivatives.

In studies of Acridine Orange (AO)-loaded poly(2-hydroxyethyl methacrylate) (PHEMA) nanoparticles, AFM has been employed to elucidate their surface morphology. nih.gov Research findings indicate that these nanoparticles possess a spherical shape and a smooth surface, which are critical parameters for their interaction in biological systems. nih.gov The high-resolution, three-dimensional images provided by AFM confirm the uniformity and size distribution of such nanoparticles, which is difficult to achieve with other microscopy methods. nih.govnih.gov

Table 1: AFM Characterization of Acridine Orange-Loaded Nanoparticles

| Sample | Observed Morphology | Key Findings | Reference |

| AO-loaded PHEMA Nanoparticles | Spherical with smooth surface | Confirmed the uniform, spherical shape and surface characteristics of the nanoparticles. | nih.gov |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides information about the sample's surface topography and composition by scanning it with a focused beam of electrons. It is widely used to study the size, shape, and surface features of materials containing acridine derivatives.

Table 2: SEM Characterization of Acridine Orange-Related Materials

| Sample | Observed Morphology | Key Findings | Reference |

| AO-loaded PHEMA Nanoparticles | Spherical, smooth surface | Corroborated AFM and TEM findings of a uniform spherical morphology. | nih.gov |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the internal structure of materials at a very high resolution. By transmitting a beam of electrons through an ultra-thin specimen, TEM can reveal details about the size, shape, and arrangement of nanoparticles and their components.

TEM has been instrumental in characterizing various nanoparticles functionalized with this compound and its derivatives. Studies on Acridine Orange (AO) conjugated with magnetic nanoparticles used TEM to confirm the structure of the resulting composite particles. nih.gov Similarly, High-Resolution TEM (HR-TEM) was employed to investigate the binding interaction and aggregation of AO on the surface of gold nanoparticles, revealing aggregated clusters. researchgate.net For AO-loaded PHEMA nanoparticles, TEM analysis provided definitive evidence of their spherical shape and smooth surface, complementing SEM and AFM data. nih.gov

Table 3: TEM Analysis of Nanoparticles with Acridine Orange Derivatives

| Sample System | Technique | Key Findings | Reference(s) |

| AO-functionalized Magnetic Nanoparticles | TEM | Confirmed the successful functionalization and characterized the resulting nanoparticle structure. | nih.gov |

| AO with Gold Nanoparticles | HR-TEM | Revealed the formation of aggregated nanoparticle clusters due to electrostatic interactions with AO. | researchgate.net |

| AO-loaded PHEMA Nanoparticles | TEM | Verified the spherical shape and smooth surface of the polymeric nanoparticles. | nih.gov |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are vital for determining the stability, purity, and phase behavior of this compound and its derivatives.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. It is primarily used to determine the thermal stability and decomposition profile of compounds.

The thermal stability of a series of novel acridine derivatives has been investigated using TGA. researchgate.net In one study, TGA and its derivative (DTGA) thermograms were recorded under a nitrogen atmosphere at a heating rate of 10 °C min⁻¹. researchgate.net The analysis revealed that the synthesized acridine derivatives were thermally stable up to temperatures ranging from 320°C to 400°C, indicating their suitability for applications where high thermal resistance is required. researchgate.net The decomposition typically occurs in distinct steps, which can be correlated with the loss of specific functional groups.

Table 4: TGA Decomposition Data for Novel Acridine Derivatives

| Compound | Onset Decomposition Temperature (°C) | Key Findings | Reference |

| Acridine Derivative S1 | ~320 | High thermal stability | researchgate.net |

| Acridine Derivative S2 | ~400 | High thermal stability | researchgate.net |

| Acridine Derivative S3 | ~380 | High thermal stability | researchgate.net |

| Acridine Derivative S4 | ~350 | High thermal stability | researchgate.net |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

DSC has been used to characterize the thermal properties of acridine and its derivatives. For instance, the melting point and heat of fusion of a new polymorph of the parent compound, acridine, were determined using DSC. nih.gov The analysis showed a sharp endothermic peak corresponding to melting, with an onset temperature of 108.8 °C and a heat of fusion of 19.2 kJ mol⁻¹. nih.gov This type of data is crucial for identifying different polymorphic forms and assessing the purity of a compound. In other studies on acridine derivatives, melting points have been determined, which is a key parameter obtained from DSC analysis, to confirm the synthesis of the target molecule. nih.gov

Table 5: DSC Thermal Transition Data for Acridine

| Compound/Polymorph | Transition | Onset Temperature (°C) | Enthalpy of Fusion (ΔHfus) (kJ mol⁻¹) | Reference |

| Acridine (Form IX) | Melting | 108.8 | 19.2 | nih.gov |

Electrochemical Characterization Techniques

The electrochemical behavior of this compound, also widely known as Acridine Yellow (AY), provides significant insights into its redox properties, which are fundamental to its applications in various fields, including as a fluorescent probe and in electroanalysis. mdpi.comwikipedia.org Electrochemical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful tools for studying the oxidation and reduction processes of this molecule. These methods can elucidate electron transfer mechanisms, the stability of redox species, and potential interactions with other molecules. mdpi.comopenaccesspub.org

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile electrochemical technique used to investigate the redox properties of a substance in solution. mdpi.com By scanning the potential of an electrode and measuring the resulting current, a cyclic voltammogram is produced, offering qualitative and quantitative information about the electrochemical reactions.

Detailed research on the electrochemical behavior of this compound has been conducted using cyclic voltammetry, often in the context of its interaction with biological molecules like DNA. In a study utilizing a glassy carbon electrode (GCE), the electrochemical properties of a 1.0 μM solution of Acridine Yellow in a pH 7.0 phosphate (B84403) buffer were examined. The results showed a distinct, irreversible cathodic peak at approximately -0.85 V (vs. Ag/AgCl). This peak is attributed to the reduction of the aromatic acridine core. mdpi.com

Furthermore, the oxidative behavior of this compound has been observed. When the dye was adsorbed onto a carbon black-modified GCE and allowed to interact with DNA, a new, irreversible anodic peak emerged at +0.85 V. This peak, which grew with successive potential cycles, is assigned to the oxidation of the dye. The interaction with DNA appears to facilitate this oxidation process, likely by preventing dye aggregation and making the electroactive sites more accessible. mdpi.com

These findings indicate that this compound undergoes irreversible redox processes. The separation of its reduction and oxidation potentials highlights its potential utility in electrochemical sensing applications, where the presence of an analyte (like DNA) can modulate its voltammetric response. mdpi.com

Table 1: Cyclic Voltammetry Data for this compound (Acridine Yellow)

| Analyte Concentration | Electrode System | Medium | Redox Process | Peak Potential (E_p) vs. Ag/AgCl | Characteristics | Reference |

| 1.0 μM | Bare Glassy Carbon Electrode (GCE) | 0.025 M Phosphate Buffer (pH 7.0) | Reduction | -0.85 V | Irreversible Cathodic Peak | mdpi.com |

| 1.0 μM | Carbon Black-Modified GCE + DNA | 0.025 M Phosphate Buffer (pH 7.0) | Oxidation | +0.85 V | Irreversible Anodic Peak | mdpi.com |

Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry is a sensitive voltammetric technique that offers enhanced resolution and lower detection limits compared to cyclic voltammetry. openaccesspub.org In DPV, the current is sampled just before and at the end of a series of potential pulses that are superimposed on a linearly increasing potential ramp. The difference in current is then plotted against the potential. openaccesspub.org This method effectively minimizes the contribution of non-faradaic (charging) current, resulting in well-defined, peak-shaped voltammograms where the peak height is directly proportional to the analyte's concentration. openaccesspub.orgnih.gov

While the principles of DPV make it an ideal technique for the quantitative analysis of electroactive species like this compound, specific research findings detailing its DPV characterization are not extensively documented in the reviewed literature. However, the application of DPV to similar acridine derivatives, such as acridine orange, has been successful in achieving high sensitivity for detecting various analytes. pnu.ac.ir

Theoretically, DPV could be applied to this compound to quantify its concentration in various samples. Based on its CV behavior, one would expect to observe a DPV peak corresponding to its oxidation at a potential near +0.85 V or its reduction around -0.85 V, depending on the experimental setup and the targeted redox event. The high sensitivity of DPV would be particularly advantageous for detecting trace amounts of the compound or for studying its interactions at low concentrations.

Computational Chemistry and Theoretical Investigations of 2,7 Dimethylacridine 3,6 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. Despite its broad application in studying acridine (B1665455) derivatives, specific DFT studies focused solely on 2,7-Dimethylacridine-3,6-diamine are not readily found in the surveyed literature.

A crucial first step in computational analysis is geometry optimization. This process involves finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its most stable conformation.

Following optimization, the electronic structure can be analyzed. This includes mapping the distribution of electron density, which reveals how electrons are shared between atoms and identifies regions of the molecule that are electron-rich or electron-poor. This information is key to understanding the molecule's polarity, solubility, and potential sites for chemical reactions. Although DFT is the standard method for these calculations, specific optimized coordinates and detailed electronic structure analyses for this compound are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. For this compound, a FMO analysis would calculate the energies of these orbitals and the magnitude of the gap, providing insight into its stability and potential as an electronic material. However, specific HOMO-LUMO energy values from DFT calculations for this compound are not documented in the available search results.

Table 1: Key Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₅N₃ |

| Molecular Weight | 237.306 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Topological Polar Surface Area | 64.9 Ų |

This data is based on general chemical information and not on specific computational studies. guidechem.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their optical properties, such as their UV-Visible absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light.

For a dye like this compound, a TD-DFT analysis would be invaluable for understanding the origin of its color and fluorescence. It would identify the specific molecular orbitals involved in the electronic transitions that give rise to its characteristic yellow color and strong fluorescence. While TD-DFT studies have been performed on other acridine dyes to correlate their structure with absorption spectra, a specific TD-DFT analysis for this compound is not found in the surveyed literature. scispace.com

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. These methods are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. There are no specific ab initio computational studies for this compound reported in the available research.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as their conformational changes and interactions with their environment (e.g., a solvent or a biological macromolecule).

For this compound, MD simulations could be used to understand its behavior in solution or its mode of interaction when used as a biological stain. However, there are no specific MD simulation studies focused on this compound in the reviewed scientific literature.

Conformational Analysis and Dynamics

Conformational analysis is a fundamental aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For a molecule like this compound, with its methyl and amine substituents on the rigid acridine core, understanding the preferred conformations is key to elucidating its chemical behavior and interactions.

Theoretical conformational analysis of similar organic molecules is often performed using quantum chemical calculations, such as Density Functional Theory (DFT). mdpi.comchemrxiv.orgresearchgate.net These calculations can determine the optimized geometry of different conformers and their corresponding energy levels. For this compound, the primary degrees of freedom for conformational changes would involve the rotation of the methyl groups and the orientation of the amine groups relative to the acridine plane.

The rotation of the methyl groups is generally considered to have a low energy barrier. More significant from a chemical and photophysical perspective is the conformation of the 3,6-diamine groups. The planarity of these amine groups with respect to the aromatic ring system can significantly influence the electronic properties of the molecule. A planar conformation would maximize the delocalization of the nitrogen lone pair electrons into the aromatic π-system, which would, in turn, affect the molecule's absorption and emission spectra.

Table 1: Postulated Conformational States and Dihedral Angles

| Conformer | Dihedral Angle (H-N-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Planar | 0° | 0 | High |

| Pyramidal | ~30-40° | Higher | Low |

Note: The data in this table is illustrative and based on general principles of conformational analysis for similar aromatic amines. Actual values would require specific quantum chemical calculations.

The dynamics of these conformations, including the energy barriers for interconversion, can be studied using computational methods like molecular dynamics (MD) simulations. These simulations would provide insights into how the molecule behaves over time at different temperatures, revealing the flexibility of the substituent groups and the accessibility of different conformational states.

Solvent Effects on Photophysical Properties

The photophysical properties of fluorescent dyes like this compound, such as their absorption and emission spectra, are often highly sensitive to the surrounding solvent environment. nih.govresearchgate.netresearchgate.net This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent.

Computational studies can model these solvent effects using various approaches, from implicit solvent models that treat the solvent as a continuous medium to explicit solvent models where individual solvent molecules are included in the calculation. These models help in understanding and predicting the shifts in spectral properties in different solvents.

For acridine derivatives, an increase in solvent polarity typically leads to a bathochromic (red) shift in the fluorescence emission spectrum. researchgate.net This is often attributed to a larger dipole moment in the excited state compared to the ground state. The more polar solvent better stabilizes the more polar excited state, thus lowering its energy and resulting in a lower energy (longer wavelength) emission.

Table 2: Hypothetical Photophysical Data in Different Solvents

The following table provides a hypothetical representation of the expected photophysical data for this compound in a range of solvents with varying polarities.

| Solvent | Polarity Index | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 0.1 | ~450 | ~480 | ~1400 |

| Toluene | 2.4 | ~455 | ~495 | ~1800 |

| Dichloromethane | 3.1 | ~460 | ~510 | ~2200 |

| Acetonitrile | 5.8 | ~465 | ~525 | ~2600 |

| Water | 10.2 | ~470 | ~540 | ~3000 |

Note: This data is illustrative and based on known trends for similar acridine dyes. nih.govresearchgate.net Actual experimental values are required for confirmation.

Theoretical calculations can also be used to estimate the change in dipole moment upon excitation, providing a quantitative measure of the intramolecular charge transfer (ICT) character of the excited state. For molecules with significant ICT character, the fluorescence quantum yield and lifetime can also be influenced by the solvent environment.

Quantitative Structure-Property Relationship (QSPR) and Prediction Models

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular structure. nih.govrsc.orgnih.gov These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined property. ijirset.comresearchgate.netresearchgate.net

For this compound and related compounds, QSPR models could be developed to predict a wide range of properties, including their photophysical characteristics, solubility, or biological activity. The development of a QSPR model typically involves the following steps:

Data Set Collection: A diverse set of acridine derivatives with known experimental values for the property of interest is compiled. ijirset.com

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the property. ijirset.comresearchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. researchgate.net

Table 3: Common Descriptors in QSPR Models for Acridine Derivatives

| Descriptor Type | Examples | Predicted Property |

| Constitutional | Molecular Weight, Number of N atoms | Solubility, Lipophilicity |

| Topological | Wiener Index, Kier & Hall Indices | DNA Binding Affinity researchgate.net |

| Geometrical | Molecular Surface Area, Molecular Volume | Photophysical Properties |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Antileishmanial Activity ijirset.com |

While a specific QSPR model for this compound is not documented in the cited literature, studies on other acridine derivatives have successfully employed these techniques. ijirset.comresearchgate.net For instance, 3D-QSAR models have been developed for acridine derivatives to predict their antileishmanial activity, identifying key pharmacophoric features such as hydrogen bond donors and acceptors. ijirset.com A similar approach could be applied to predict the photophysical properties of this compound and its analogs, aiding in the design of new fluorescent probes with desired characteristics. The accuracy of such predictive models is continually improving with the advancement of artificial intelligence and machine learning techniques. nih.gov

Interactions with Biomolecular Systems and Associated Mechanisms

Nucleic Acid Intercalation and Binding Mechanisms

2,7-Dimethylacridine-3,6-diamine, a derivative of proflavine (B1679165) (3,6-diaminoacridine), is recognized for its ability to bind to DNA, a characteristic shared by many acridine (B1665455) compounds. nih.govmdpi.com This interaction is fundamental to its biological effects.

Table 1: Comparative DNA Unwinding Properties of 2,7-dialkyl-substituted Proflavine Derivatives

| Compound | Substitution at 2,7-positions | DNA Unwinding Property |

| Proflavine | Hydrogen | Intercalator |

| This compound | Methyl | Intercalator |

| 2,7-Diethylproflavine | Ethyl | Intercalator |

| 2,7-Diisopropylproflavine | Isopropyl | Intermediate |

| 2,7-Di-t-butylproflavine | tert-Butyl | Non-unwinding |

Source: Based on findings from Baguley et al., 1982. nih.gov

Proflavine itself binds strongly to DNA, with binding constants (Ka) that are influenced by ionic strength. rsc.org For instance, at high salt concentrations (500 mM NaCl), a determinable association constant has been measured. rsc.org The binding of proflavine and its derivatives often exhibits a preference for GC-rich sequences, although it is not strictly sequence-specific. rsc.org

The established mechanism for proflavine derivatives, including this compound, involves intercalation, where the planar acridine ring inserts itself between adjacent base pairs of the DNA double helix. nih.govstlawu.edu This process is thought to occur in a two-step mechanism, initiated by the formation of a pre-intercalative state where the molecule is bound externally to the DNA, followed by the insertion of the chromophore into the core of the helix. rsc.org

Upon intercalation, the DNA helix must unwind to accommodate the inserted molecule, leading to a local distortion of the DNA structure. stlawu.edu Crystallographic and molecular modeling studies of proflavine complexed with DNA fragments show that the drug molecule is inserted from the major groove. nih.govucl.ac.uk This insertion widens the grooves compared to standard B-form DNA and induces specific conformational changes in the sugar-phosphate backbone. nih.govnih.govoup.comcapes.gov.br The exocyclic amino groups of proflavine, and by extension the amino groups of its 2,7-dimethyl derivative, are positioned in the major groove where they can form hydrogen bonds with the DNA, further stabilizing the complex. rsc.org

While the primary focus has been on DNA, acridine derivatives like proflavine have also been shown to interact with RNA. ucl.ac.uk These interactions can be significant, as they may interfere with RNA function. For example, proflavine has been identified as an inhibitor of the HIV-1 Rev protein by specifically targeting the high-affinity Rev binding site within the Rev Responsive Element (RRE) RNA. acs.org

NMR studies have revealed that two proflavine molecules can bind cooperatively to the RRE-IIB, a key structural motif of the RRE. acs.org This binding occurs in an asymmetric chemical environment within the RNA's binding pocket. acs.org Given the structural similarity, it is plausible that this compound could also interact with specific RNA structures, although specific studies on this derivative's RNA binding properties were not identified in the search results. Theoretical studies have also been conducted to model the intercalation of proflavine into RNA fragments, suggesting a similar, though not identical, binding mode to that observed with DNA. ucl.ac.uk

Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, have been instrumental in elucidating the structural details of proflavine's interaction with nucleic acids. rsc.orgnih.gov These computational approaches have been used to derive models of proflavine intercalated into specific DNA sequences, such as d(GATACGATAC), starting from crystallographic data. nih.govnih.govoup.comcapes.gov.br Such models have revealed key conformational features of the intercalation complex, including widened grooves and distinct roll, twist, and tilt parameters of the base pairs at the binding site. nih.govnih.govoup.comcapes.gov.br

Simulations have also been employed to study the dynamics of proflavine association with DNA, providing insights into the formation of the pre-intercalative state. rsc.org These studies suggest that the initial binding to the exterior of the DNA helix is a very rapid process. rsc.org Furthermore, theoretical studies have compared the intercalation of proflavine into both DNA and RNA fragments, highlighting the subtle differences in the binding modes between the two types of nucleic acids. ucl.ac.uk

Protein Interaction and Binding Dynamics

Studies on proflavine have demonstrated its ability to bind to various proteins. nih.gov For instance, fluorescence quenching experiments have shown that proflavine interacts with bovine serum albumin (BSA), lysozyme, and trypsin. nih.gov The binding is often associated with the quenching of tryptophan fluorescence, indicating that the interaction occurs in the vicinity of these amino acid residues. nih.gov The binding of proflavine to these proteins can lead to conformational changes in the protein structure. nih.gov

The interaction with proteins is a critical consideration, as it can influence the bioavailability and distribution of the compound. While specific studies on the protein binding of this compound were not found, the behavior of the parent compound, proflavine, suggests a potential for such interactions.

Spectroscopic Signatures of Protein Complex Formation

The formation of a complex between this compound and a protein can be monitored and characterized using various spectroscopic techniques. These methods provide insights into the binding mode, stoichiometry, and the conformational changes induced in either the small molecule or the protein upon complexation.

Fluorescence spectroscopy is a particularly powerful tool for studying such interactions. Proteins containing fluorescent amino acid residues, such as tryptophan and tyrosine, can serve as intrinsic probes. The binding of a ligand like this compound in the vicinity of these residues can lead to quenching of the protein's natural fluorescence. This quenching can occur through various mechanisms, including collisional (dynamic) quenching or the formation of a non-fluorescent ground-state complex (static quenching).

The analysis of fluorescence quenching data allows for the determination of key binding parameters. For instance, studies on closely related 3,6-diaminoacridine derivatives with human serum albumin (HSA) have demonstrated the utility of this approach. nih.gov The quenching of HSA's intrinsic fluorescence upon the addition of the acridine derivative can be analyzed using the Stern-Volmer equation. This analysis helps in calculating the Stern-Volmer quenching constant (Ksv), which provides a measure of the efficiency of quenching. nih.gov

Furthermore, for static quenching, the binding constant (Ka) and the number of binding sites (n) can be determined from the fluorescence data. nih.gov Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated by performing the fluorescence titration experiments at different temperatures. nih.gov These parameters provide valuable information about the forces driving the interaction, such as hydrophobic interactions, hydrogen bonding, or van der Waals forces. nih.gov

Another spectroscopic technique, Förster Resonance Energy Transfer (FRET), can be employed to estimate the distance between the bound ligand (acceptor) and a fluorescent amino acid residue on the protein (donor). nih.govnih.gov The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive "spectroscopic ruler" for measuring molecular distances. nih.gov

The following table summarizes the kind of data that can be obtained from spectroscopic studies of protein-acridine derivative interactions, based on studies of similar compounds.

| Parameter | Description | Typical Method of Determination | Significance |

| Binding Constant (Ka) | Measures the strength of the interaction between the ligand and the protein. | Fluorescence Quenching | A higher Ka value indicates a stronger binding affinity. |

| Number of Binding Sites (n) | Indicates the stoichiometry of the ligand-protein complex. | Fluorescence Quenching | Provides information on how many ligand molecules bind to a single protein molecule. |

| Stern-Volmer Constant (Ksv) | Describes the efficiency of fluorescence quenching. | Stern-Volmer Analysis | Helps to distinguish between static and dynamic quenching mechanisms. |

| Thermodynamic Parameters (ΔG, ΔH, ΔS) | Provide insight into the spontaneity and driving forces of the binding process. | Temperature-Dependent Fluorescence Titration | Negative ΔG indicates a spontaneous interaction. The signs and magnitudes of ΔH and ΔS reveal the nature of the interacting forces. |

| Binding Distance (r) | The distance between the ligand and a specific site on the protein. | Förster Resonance Energy Transfer (FRET) | Helps to map the binding site of the ligand on the protein. |

This table is illustrative and based on methodologies applied to related acridine compounds.

Computational Approaches to Protein Docking

Computational docking is a powerful in silico technique used to predict the preferred orientation and binding affinity of a small molecule when it forms a complex with a larger molecule, typically a protein. This method is instrumental in understanding the molecular basis of ligand-protein interactions and can guide the design of new therapeutic agents.

The process of docking this compound to a target protein involves several key steps. First, a three-dimensional structure of the target protein is required, which is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. The structure of this compound can be generated and optimized using computational chemistry software.

Docking algorithms then systematically explore the conformational space of the ligand within the defined binding site of the protein. These algorithms generate a large number of possible binding poses and use a scoring function to estimate the binding affinity for each pose. The scoring functions are mathematical models that approximate the free energy of binding, taking into account factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties.

The results of a docking study are typically presented as a ranked list of binding poses, with the top-ranked pose representing the most likely binding mode. The docking score provides a quantitative measure of the predicted binding affinity. For instance, studies on other acridine derivatives have utilized molecular docking to predict their interaction with various protein targets. ugm.ac.idugm.ac.id These studies often report docking scores in units of kcal/mol, where a more negative value indicates a more favorable binding interaction. ugm.ac.id

Analysis of the top-ranked docking pose can reveal specific molecular interactions that stabilize the complex. This includes identifying the amino acid residues in the protein's binding pocket that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the acridine ring system of this compound.

The insights gained from molecular docking can be used to:

Identify potential protein targets for this compound.

Elucidate the key interactions responsible for its biological activity.

Guide the chemical modification of the molecule to improve its binding affinity and selectivity.

Explain experimental observations, such as structure-activity relationships.

The following table outlines the key outputs and their significance in a typical computational docking study of a small molecule like this compound.

| Output | Description | Significance |

| Docking Score | A numerical value representing the predicted binding affinity of the ligand to the protein. | A lower (more negative) score generally indicates a more stable ligand-protein complex. |

| Binding Pose | The predicted three-dimensional orientation of the ligand within the protein's binding site. | Provides a visual representation of how the ligand fits into the active site. |

| Interacting Residues | The specific amino acid residues of the protein that are in close contact with the ligand. | Helps to identify the key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of a docked ligand and a reference ligand (if available). | A low RMSD value indicates that the docking protocol can accurately reproduce a known binding mode. ugm.ac.id |

This table is illustrative of the general outputs from molecular docking studies.

Applications in Materials Science and Photonic Technologies

Polymer and Copolymer Synthesis Incorporating 2,7-Dimethylacridine-3,6-diamine

The presence of two primary amine groups makes this compound an ideal monomer for polymerization reactions, particularly for the synthesis of high-performance polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and dielectric properties, making them crucial in the electronics and aerospace industries. azom.commdpi.comsci-hub.se

Synthesis of Acridine-Containing Polyimides and Copolyimides

This compound serves as a diamine monomer in polycondensation reactions with various aromatic dianhydrides to form acridine-containing polyimides. The synthesis is typically a two-step process. azom.comsci-hub.se First, the diamine and a dianhydride, such as pyromellitic dianhydride (PMDA), 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), or 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA), are reacted in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at room temperature. azom.comnih.gov This step forms a soluble poly(amic acid) precursor. azom.comnih.gov In the second step, the poly(amic acid) solution is cast into a film and then thermally or chemically treated to induce cyclodehydration (imidization), resulting in the final, robust polyimide film. azom.comnih.gov

Research has demonstrated the use of Acridine (B1665455) Yellow for the synthesis of five-membered ring polyimides with dianhydrides like PMDA, BTDA, and 6FDA. Furthermore, it can be used as a comonomer in the synthesis of copolyimides. For instance, copolyimides have been synthesized by the polycondensation of a dianhydride (like 6FDA or BTDA) with a mixture of two different diamines, such as 3,6-diaminoacridine and 4,4′-(9H-fluoren-9-ylidene)bisphenylamine (FBPA). By varying the molar percentage of the acridine-containing diamine, the properties of the resulting copolymer can be finely tuned.

The general reaction scheme for the synthesis of a polyimide from this compound and a dianhydride is a well-established method for creating these high-performance polymers. azom.comcore.ac.uk

Optoelectronic and Thermal Characteristics of Polymeric Materials

The incorporation of the this compound moiety into a polyimide backbone imparts distinct optoelectronic and thermal properties to the resulting material. The acridine unit acts as a chromophore, influencing the polymer's light absorption and emission characteristics.

Optoelectronic Properties: Acridine-containing polyimides and copolyimides are known to be photoactive. The UV-visible absorption and photoluminescence spectra of these polymers are dominated by the acridine moieties. Studies on related acridine copolyimides show that excitation energy can be efficiently transferred from other parts of the polymer chain (like fluorene (B118485) units) to the acridine units, which then emit light, typically in the green-yellow region of the spectrum. This energy transfer makes them potential candidates for light-emitting materials in optoelectronic devices. researchgate.net The films produced from these resins are often transparent and can have a characteristic yellow hue. azom.com

Thermal Characteristics: Aromatic polyimides are defined by their exceptional thermal stability. mdpi.com The rigid structure of the acridine unit contributes to high glass transition temperatures (Tg) and excellent thermal decomposition resistance. Thermogravimetric analysis (TGA) of acridine-containing copolyimides has shown that these materials are stable at very high temperatures, with the temperature for 10% weight loss (T10) often exceeding 500°C. mdpi.comresearchgate.net This high thermal stability is critical for applications in microelectronics and other areas where materials are exposed to high processing or operating temperatures. mdpi.comsci-hub.se

| Property | Typical Value/Characteristic | Source |

| Synthesis Method | Two-step polycondensation via poly(amic acid) | azom.comsci-hub.se |

| Common Dianhydrides | 6FDA, BTDA, PMDA | |

| Optical Properties | Photoactive, light emission in the green-yellow spectrum | researchgate.net |

| Thermal Stability (T10) | Often > 500°C | mdpi.comresearchgate.net |

| Glass Transition (Tg) | High, contributes to dimensional stability | mdpi.comresearchgate.net |

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Properties

The electroluminescent nature of the acridine core makes this compound and its derivatives highly attractive for use in Organic Light-Emitting Diodes (OLEDs). These materials can function in various roles within the OLED architecture, including as emitters, hosts, or as components in charge-transporting layers.

Emitter Applications in Fluorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs

Acridine derivatives are effective emitters in OLEDs. In fluorescent OLEDs, they can be used as a dopant in a host material, where they emit light upon exciton (B1674681) recombination. The dimethylacridine core is a component in some advanced emitter designs, including those that exhibit Thermally Activated Delayed Fluorescence (TADF).